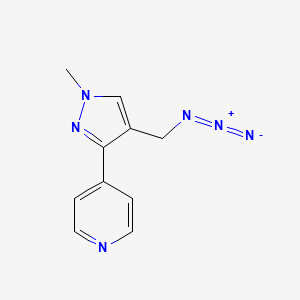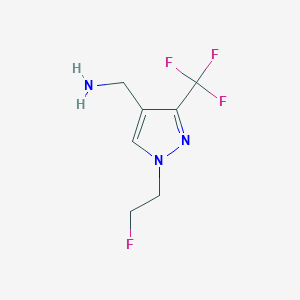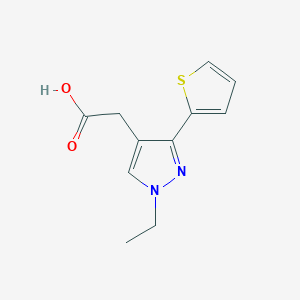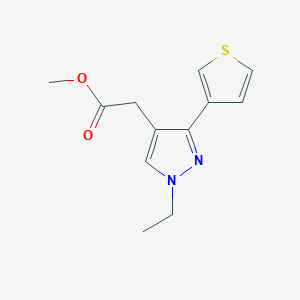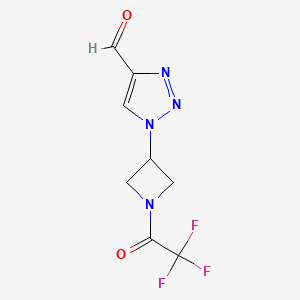
1-(1-(2,2,2-trifluoroacetyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Übersicht
Beschreibung
1-(1-(2,2,2-trifluoroacetyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde (TFA-ATC) is an organic compound that has found numerous applications in scientific research. It is a trifluoroacetylated azetidine derivative and is used as a key intermediate in the synthesis of various heterocyclic compounds. The unique properties of TFA-ATC make it a valuable tool for the synthesis of a variety of compounds with a wide range of applications in the pharmaceutical, agrochemical, and other industries.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Several studies have synthesized and tested 1,2,3-triazole derivatives for their antimicrobial properties. These compounds were prepared via 1,3-dipolar cycloaddition reactions and subsequent modifications, showing significant antimicrobial activity against a range of bacterial and fungal strains. This suggests their potential as lead compounds for the development of new antimicrobial agents (Holla et al., 2005), (Bhat et al., 2016).
Antitubercular Agents
Azetidinone derivatives containing 1,2,4-triazole moieties have been designed, synthesized, and evaluated for their antitubercular activity. Preliminary in silico designing and molecular docking experiments identified potential drug candidates, with some derivatives showing promising activity against Mycobacterium tuberculosis H37RV strain. This highlights the compound's relevance in addressing tuberculosis, a major global health issue (Thomas et al., 2014).
Antioxidant Activities
1,2,3-Triazole derivatives have also been synthesized and screened for their antioxidant properties. Some compounds displayed moderate to good antioxidant activities, suggesting their potential for development into therapeutic agents that can mitigate oxidative stress-related conditions (Bhat et al., 2016).
Corrosion Inhibitors
The application of 1,2,3-triazole derivatives extends beyond biomedical research into materials science, specifically as corrosion inhibitors for steel. One study developed an efficient one-pot synthesis of such derivatives, which showed promising results in inhibiting acidic corrosion of steel, highlighting the versatility of these compounds in industrial applications (González-Olvera et al., 2016).
Insecticidal Agents
Research into green synthesis approaches has led to the development of 1,2,4-triazol-4-yl spiro[azetidine-2,3′-(3H)-indole]-2′,4′(1′H)-diones with potential insecticidal activity. Such compounds offer a new avenue for creating environmentally friendly pest control solutions (Jain et al., 2013).
Eigenschaften
IUPAC Name |
1-[1-(2,2,2-trifluoroacetyl)azetidin-3-yl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N4O2/c9-8(10,11)7(17)14-2-6(3-14)15-1-5(4-16)12-13-15/h1,4,6H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDHPLVHYSWWEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C(F)(F)F)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2,2,2-trifluoroacetyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







